Vericiguat

Description

Properties

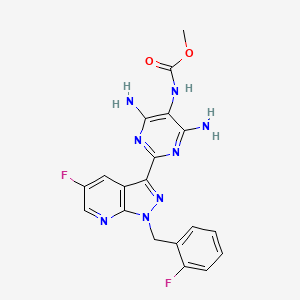

IUPAC Name |

methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFHIXARHDBPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318361 | |

| Record name | Vericiguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350653-20-1 | |

| Record name | Vericiguat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350653-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vericiguat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350653201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vericiguat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vericiguat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV66ADM269 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vericiguat: A Technical Guide to Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vericiguat (brand name Verquvo®) is a first-in-class oral soluble guanylate cyclase (sGC) stimulator developed for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF), particularly in patients with a recent history of worsening disease.[1][2][3] Heart failure is characterized by impaired nitric oxide (NO) signaling, leading to decreased activity of sGC and subsequently lower levels of its second messenger, cyclic guanosine monophosphate (cGMP).[4][5] This cGMP deficiency contributes to myocardial and vascular dysfunction, including vasoconstriction, fibrosis, and cardiac hypertrophy. Vericiguat targets this core pathophysiological mechanism by directly stimulating sGC and enhancing its sensitivity to endogenous NO, thereby restoring cGMP levels and mitigating the downstream effects of cardiac remodeling. This document provides a detailed technical overview of the discovery, synthesis, and pharmacological profile of Vericiguat.

Discovery and Medicinal Chemistry

The discovery of Vericiguat was the result of a focused lead optimization program starting from the first-in-class sGC stimulator, Riociguat. While Riociguat proved effective for treating pulmonary hypertension, its pharmacokinetic profile, characterized by a relatively short half-life, necessitated a three-times-daily dosing regimen, limiting its application in other cardiovascular indications like chronic heart failure. The primary metabolic liability of Riociguat is N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A1.

The medicinal chemistry strategy, therefore, aimed to improve metabolic stability to achieve a longer half-life suitable for once-daily dosing. The key structural modification leading to Vericiguat was the replacement of the N-methyl group of Riociguat with a fluorine atom on the central pyrazolopyridine core and altering the substituent on the pyrimidine ring. These efforts led to the discovery of Vericiguat (compound 24 in the discovery campaign, BAY 1021189), which exhibited significantly reduced oxidative metabolism and a superior pharmacokinetic profile.

Structure-Activity Relationship (SAR)

The optimization process involved systematic modifications to the Riociguat scaffold. Key findings from the SAR studies are summarized below. The primary goal was to block the main site of metabolic attack without compromising the compound's high potency as an sGC stimulator.

| Compound | Key Structural Features | In Vitro Potency (sGC Stimulation, EC50) | Key Outcome |

| Riociguat | N-methyl group on pyrimidine. | High | Potent sGC stimulator but metabolically labile (N-demethylation). |

| Vericiguat | Fluorine on pyrazolopyridine core; N-H and methoxycarbonyl group on pyrimidine. | High | Significantly improved metabolic stability and longer half-life. |

Synthesis of Vericiguat

Vericiguat, chemically named methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate, is synthesized through a multi-step process. The key steps in the reported synthesis involve the construction of two main heterocyclic cores: the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine and the substituted pyrimidine ring, which are then coupled.

A generalized synthetic scheme involves:

-

Formation of the Pyrazolopyridine Core : Condensation of a 5-amino-1H-pyrazole-3-carboxylate with a substituted aldehyde to form the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate.

-

Formation of the Pyrimidine Core : Construction of the pyrimidine-4,5,6-triamine derivative through the reaction of [(E)-phenyldiazenyl]malononitrile with an appropriate amidine.

-

Coupling and Final Modification : The two core structures are coupled, followed by catalytic hydrogenation and reaction with methyl chloroformate to install the final carbamate group, yielding Vericiguat.

Various patents describe specific processes and purification methods to produce the final active pharmaceutical ingredient in high yield and purity.

Mechanism of Action

Vericiguat exerts its therapeutic effect by directly targeting the NO-sGC-cGMP signaling pathway, which is impaired in heart failure. Its mechanism is twofold:

-

Direct sGC Stimulation : Vericiguat binds to a site on the beta-subunit of the sGC enzyme, distinct from the NO binding site, and directly stimulates the enzyme to produce cGMP, independent of NO availability.

-

Sensitization to NO : Vericiguat also sensitizes sGC to low levels of endogenous NO, acting synergistically to further amplify cGMP production.

The resulting increase in intracellular cGMP activates downstream signaling cascades, primarily through protein kinase G (PKG), leading to the relaxation of vascular smooth muscle (vasodilation) and beneficial anti-fibrotic, anti-hypertrophic, and anti-inflammatory effects on the heart and vasculature.

Pharmacology

Preclinical Pharmacology

The preclinical activity of Vericiguat was characterized in both enzymatic and cell-based assays. These studies confirmed its potent activity as an sGC stimulator.

Table 1: In Vitro Activity of Vericiguat

| Assay Type | Condition | Parameter | Value |

|---|---|---|---|

| Recombinant sGC Enzyme Assay | NO-independent | Fold Stimulation (at 100 µM) | 57.6-fold |

| Recombinant sGC Enzyme Assay | With NO donor (DEA/NO 100 nM) | Fold Stimulation (at 100 µM) | 341.6-fold |

| sGC-Overexpressing CHO Cells | NO-independent | EC50 | 1005 ± 145 nM |

| sGC-Overexpressing CHO Cells | With NO donor (SNAP 30 nM) | EC50 | 39.0 ± 5.1 nM |

| sGC-Overexpressing CHO Cells | With NO donor (SNAP 100 nM) | EC50 | 10.6 ± 1.7 nM |

Pharmacokinetics

Vericiguat was designed for an improved pharmacokinetic profile, allowing for once-daily administration. Its key pharmacokinetic parameters in humans are summarized below.

Table 2: Pharmacokinetic Properties of Vericiguat in Humans

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability | 93% | When taken with food. |

| Time to Peak (Tmax) | ~1 hour | Following a 10 mg oral dose. |

| Plasma Protein Binding | ~98% | Primarily to albumin. |

| Volume of Distribution (Vd) | ~44 Liters | |

| Metabolism | Glucuronidation (UGT1A9, UGT1A1) | Forms an inactive N-glucuronide metabolite. <5% metabolized by CYP450s. |

| Half-life (t1/2) | ~30 hours | In patients with heart failure. |

| Clearance | Low (~1.3 L/h) | In patients with systolic heart failure. |

Clinical Development

The clinical development program for Vericiguat in HFrEF was designed to assess its efficacy and safety on top of standard-of-care therapies. The progression from Phase II to Phase III was guided by a dose-finding study that evaluated changes in a key cardiac biomarker.

SOCRATES-REDUCED (Phase II)

The SOCRATES-REDUCED trial was a Phase II, randomized, double-blind, placebo-controlled, dose-finding study. Its primary objective was to determine the optimal dose and assess the tolerability of Vericiguat in patients with HFrEF who had a recent worsening event. The primary endpoint was the change from baseline in log-transformed N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels at 12 weeks. While the pooled comparison of Vericiguat groups against placebo did not show a statistically significant difference, an exploratory analysis revealed a dose-dependent reduction in NT-proBNP, with the 10 mg daily dose showing the most significant effect. This finding was crucial for selecting the target dose for the subsequent Phase III trial.

VICTORIA (Phase III)

The VICTORIA (Vericiguat Global Study in Subjects with Heart Failure with Reduced Ejection Fraction) trial was a pivotal Phase III, randomized, placebo-controlled, double-blind, multicenter study involving 5,050 patients with HFrEF (LVEF <45%) and a recent worsening heart failure event. Patients were randomized to receive either Vericiguat (titrated to a target dose of 10 mg once daily) or a placebo, in addition to guideline-directed medical therapy. The primary endpoint was the composite of time to first event of cardiovascular death or heart failure hospitalization.

Table 3: Key Efficacy Outcomes of the VICTORIA Trial

| Endpoint | Vericiguat (N=2526) | Placebo (N=2524) | Hazard Ratio (95% CI) | p-value | Absolute Risk Reduction (per 100 patient-years) |

|---|---|---|---|---|---|

| Primary Composite (CV Death or First HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82–0.98) | 0.019 | 4.2 |

| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81–1.06) | - | - |

| First Heart Failure Hospitalization | 25.9% | 29.1% | 0.90 (0.81–1.00) | - | - |

(Data sourced from Armstrong PW, et al. N Engl J Med. 2020)

The trial successfully met its primary endpoint, demonstrating a statistically significant 10% relative reduction in the risk of cardiovascular death or first heart failure hospitalization for patients treated with Vericiguat. The drug was generally well-tolerated, with higher rates of symptomatic hypotension and syncope that were not statistically significant compared to placebo, and a higher incidence of anemia.

Experimental Protocols

Stimulation of Recombinant Soluble Guanylate Cyclase (sGC)

-

Source: Protocol adapted from Follmann M, et al. J Med Chem. 2017.

-

Objective: To determine the in vitro stimulatory activity of compounds on purified sGC.

-

Procedure:

-

Recombinant sGC (α1/β1) was purified from Sf9 insect cells.

-

The assay was performed in a buffer containing 50 mM triethanolamine (pH 7.5), 50 mM NaCl, 1 mM MgCl₂, 0.5 mM IBMX (a phosphodiesterase inhibitor), 1 mM DTT, and 3 mM glutathione.

-

The enzyme reaction was initiated by adding a mixture of GTP (0.1 mM) and the test compound (at various concentrations) to the enzyme solution.

-

The reaction mixture was incubated for 10 minutes at 37°C.

-

The reaction was terminated by the addition of 0.5 M EDTA.

-

The amount of cGMP produced was quantified using a commercial cGMP enzyme immunoassay (EIA) kit.

-

Data was analyzed to calculate EC₅₀ values and fold stimulation over basal activity. For synergistic effects, the NO donor DEA/NO was included in the reaction mixture.

-

sGC-Overexpressing Cell-Based Assay

-

Source: Protocol adapted from Follmann M, et al. J Med Chem. 2017.

-

Objective: To assess the activity of compounds in a cellular environment with overexpressed sGC.

-

Procedure:

-

A Chinese Hamster Ovary (CHO) cell line stably overexpressing rat sGC (α1/β1 subunits) was used.

-

Cells were seeded in 96-well plates and grown to confluency.

-

The growth medium was removed, and cells were washed with a stimulation buffer.

-

Cells were pre-incubated with the phosphodiesterase inhibitor IBMX (1 mM) for 10 minutes at 37°C.

-

Test compounds were added at various concentrations and incubated for another 10 minutes at 37°C. For synergy experiments, the NO donor S-nitroso-N-acetyl-d,l-penicillamine (SNAP) was co-incubated.

-

The reaction was stopped by aspirating the buffer and lysing the cells with ethanol.

-

The cell lysates were centrifuged, and the supernatant was evaporated.

-

The dried residue was reconstituted, and the intracellular cGMP concentration was determined using a cGMP EIA kit.

-

EC₅₀ values were calculated from the concentration-response curves.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of vericiguat: The first soluble guanylate cyclase (sGC) stimulator launched for heart failure with reduced ejection fraction (HFrEF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Mechanism of Action: Stimulation of the NO-sGC-cGMP Pathway

An In-depth Technical Guide to the Pharmacological Profile of Vericiguat

This technical guide provides a comprehensive overview of the pharmacological profile of Vericiguat, a first-in-class soluble guanylate cyclase (sGC) stimulator. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical significance, supported by quantitative data, experimental methodologies, and pathway visualizations.

Vericiguat's therapeutic effect stems from its direct stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1] In cardiovascular health, NO binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to smooth muscle relaxation (vasodilation) and cardioprotective effects, including modulation of cardiac contractility and remodeling.[1][2]

In heart failure (HF), this pathway is impaired due to reduced NO bioavailability and decreased sGC activity, contributing to myocardial and vascular dysfunction.[1] Vericiguat addresses this deficiency through a dual mechanism:

-

Direct sGC Stimulation: It binds to the sGC enzyme, directly stimulating cGMP production, independent of NO levels.

-

Sensitization to NO: It enhances sGC's sensitivity to endogenous NO, amplifying the signaling cascade even in low-NO conditions.

By restoring the function of the NO-sGC-cGMP pathway, Vericiguat leads to vasodilation, improved myocardial function, and a reduction in cardiac workload.

Pharmacodynamic Profile

Vericiguat's stimulation of cGMP production translates into measurable hemodynamic and biomarker effects.

Hemodynamic Effects: Consistent with its vasodilatory mechanism, Vericiguat causes small, transient reductions in blood pressure. In clinical studies, these effects were generally not associated with a significant increase in symptomatic hypotension or syncope compared to placebo.

Biomarker Modulation: Treatment with Vericiguat leads to an exposure-dependent reduction in N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key biomarker for heart failure severity and prognosis.

Table 1: Key Pharmacodynamic Effects of Vericiguat

| Parameter | Effect | Clinical Study Reference |

|---|---|---|

| Systolic Blood Pressure | Minor, transient reduction (~1-2 mmHg greater than placebo) | SOCRATES-REDUCED |

| Heart Rate | No significant changes observed | SOCRATES-REDUCED |

| NT-proBNP | Exposure-dependent reduction | SOCRATES-REDUCED |

| Symptomatic Hypotension | Incidence not significantly different from placebo | VICTORIA |

| Syncope | Incidence not significantly different from placebo | VICTORIA |

| Anemia | Increased incidence (7.6% vs. 5.7% for placebo) | VICTORIA |

Pharmacokinetic Profile

Vericiguat exhibits a predictable pharmacokinetic profile that allows for once-daily dosing. Its absorption is significantly influenced by food, and it is cleared primarily via metabolism.

Table 2: Summary of Vericiguat Pharmacokinetic Parameters

| Parameter | Value (Unit) | Condition / Population |

|---|---|---|

| Bioavailability (Absolute) | 93% | With food |

| Effect of Food | ~40% increase in exposure (AUC & Cmax) vs. fasted state | Healthy Subjects |

| Time to Peak Plasma Conc. (Tmax) | ~4 hours | With food |

| Elimination Half-life (t½) | ~20 hours | Healthy Volunteers |

| ~30 hours | Patients with HFrEF | |

| Metabolism | Glucuronidation via UGT1A9 and UGT1A1 | In vitro & in vivo studies |

| Excretion | ~53% in urine (primarily as metabolite) | Human Mass Balance Study |

| ~45% in feces (primarily as unchanged drug) | Human Mass Balance Study | |

| Dose Proportionality | Linear and dose-proportional | Healthy Volunteers |

| | Slightly less than dose-proportional at higher doses | Patients with HFrEF |

Drug-Drug Interaction Profile

Vericiguat has a low potential for clinically significant drug-drug interactions (DDIs). In vitro and Phase I studies have shown it has a low risk of acting as a perpetrator (inhibiting or inducing metabolic enzymes or transporters) or as a victim of interactions with commonly co-administered drugs in the heart failure population.

-

Metabolism: Vericiguat is primarily metabolized by UGT1A9 and UGT1A1, not by cytochrome P450 (CYP) enzymes.

-

Co-administered Drugs: No clinically relevant pharmacokinetic or pharmacodynamic interactions were observed with warfarin, digoxin, aspirin, or sacubitril/valsartan.

-

Contraindications: Co-administration with phosphodiesterase type-5 (PDE5) inhibitors is not recommended due to the potential for an increased risk of symptomatic hypotension.

Key Experimental Protocols

The pharmacological profile of Vericiguat has been characterized through a series of in vitro and in vivo studies.

In Vitro Metabolism and DDI Screening:

-

Objective: To identify metabolic pathways and assess the potential for DDIs.

-

Methodology:

-

Biotransformation Analysis: Vericiguat was incubated with human hepatocytes, liver microsomes, and kidney microsomes to identify metabolites.

-

Enzyme Phenotyping: Recombinant human UGT enzymes were used to identify the specific isoforms (UGT1A9 and UGT1A1) responsible for the primary glucuronidation pathway.

-

DDI Perpetrator Potential: Vericiguat was tested for its ability to inhibit or induce major CYP450 enzymes, UGT isoforms, and key drug transporters (e.g., P-gp, BCRP).

-

Phase I Bioavailability and Food Effect Study:

-

Objective: To determine the absolute bioavailability and the effect of food on the pharmacokinetics of Vericiguat.

-

Methodology:

-

Study Design: Open-label, randomized, crossover studies were conducted in healthy volunteers.

-

Bioavailability Assessment: Subjects received a single intravenous microdose of radiolabeled Vericiguat concurrently with an oral dose of the tablet formulation. Plasma concentrations of both were measured to calculate absolute bioavailability.

-

Food Effect Assessment: Subjects received a single 10 mg oral dose of Vericiguat under fasted conditions and after a high-fat, high-calorie meal. Serial blood samples were collected to determine pharmacokinetic parameters (AUC, Cmax).

-

Phase III Clinical Efficacy and Safety Study (VICTORIA Trial):

-

Objective: To evaluate the efficacy and safety of Vericiguat in patients with heart failure with reduced ejection fraction (HFrEF) following a worsening event.

-

Methodology:

-

Patient Population: The trial enrolled patients with chronic HFrEF (ejection fraction <45%) who had a recent HF hospitalization or required intravenous diuretics.

-

Study Design: A randomized, placebo-controlled, double-blind, multicenter trial.

-

Intervention: Patients were randomized to receive Vericiguat (titrated to a target dose of 10 mg once daily) or placebo, in addition to standard-of-care HF therapies.

-

Primary Endpoint: The primary composite outcome was the time to first event of cardiovascular death or first hospitalization for heart failure.

-

Clinical Efficacy

The VICTORIA trial demonstrated that Vericiguat, when added to guideline-directed medical therapy, resulted in a statistically significant 10% relative reduction in the primary composite endpoint of cardiovascular death or first heart failure hospitalization compared to placebo in high-risk HFrEF patients. The benefit was primarily driven by a reduction in heart failure hospitalizations.

Table 3: Key Efficacy Outcomes from the VICTORIA Trial

| Endpoint | Vericiguat Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Primary Composite (CV Death or First HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82 - 0.98) | 0.02 |

| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81 - 1.06) | 0.27 |

| First HF Hospitalization | 27.4% | 29.6% | 0.90 (0.81 - 1.00) | 0.048 |

| All-Cause Mortality or First HF Hospitalization | 37.9% | 40.9% | 0.90 (0.83 - 0.98) | 0.021 |

Conclusion

Vericiguat possesses a unique pharmacological profile as a direct stimulator of soluble guanylate cyclase. It addresses a key pathophysiological mechanism in heart failure by restoring the impaired NO-sGC-cGMP signaling pathway. Its predictable pharmacokinetics, once-daily dosing, and low potential for drug-drug interactions make it a suitable therapeutic option for patients with worsening chronic HFrEF who are often on multiple medications. Clinical data from the VICTORIA trial confirm its efficacy in reducing the risk of cardiovascular death or heart failure hospitalization in this high-risk patient population.

References

Vericiguat's Role in the NO-sGC-cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vericiguat, a novel oral soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the management of chronic heart failure with reduced ejection fraction (HFrEF), particularly in patients with a history of recent decompensation. This technical guide provides an in-depth exploration of vericiguat's mechanism of action within the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying pathophysiology, vericiguat's pharmacological profile, and the key experimental methodologies used in its characterization. This document summarizes critical quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the core biological and experimental workflows.

The Impaired NO-sGC-cGMP Signaling Pathway in Heart Failure

The NO-sGC-cGMP signaling cascade is a crucial regulator of cardiovascular homeostasis.[1] Endothelial cells produce nitric oxide (NO), which diffuses into adjacent smooth muscle cells and platelets.[2] There, it binds to the heme moiety of soluble guanylate cyclase (sGC), a heterodimeric enzyme, stimulating the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3] Elevated cGMP levels lead to a cascade of downstream effects, primarily mediated by cGMP-dependent protein kinase G (PKG), resulting in vasodilation, inhibition of platelet aggregation, and anti-inflammatory, anti-fibrotic, and anti-hypertrophic effects on the cardiovascular system.[4][5]

In heart failure, this signaling pathway is significantly impaired. Endothelial dysfunction and systemic inflammation lead to reduced NO bioavailability and increased oxidative stress. This oxidative environment can lead to the oxidation of the sGC heme iron from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering the enzyme unresponsive to NO and leading to its degradation. The resulting cGMP deficiency contributes to the pathophysiology of heart failure, including increased vascular stiffness, cardiac fibrosis, and myocardial dysfunction.

Vericiguat: Mechanism of Action

Vericiguat is a direct stimulator of sGC, acting through a dual mechanism of action that is distinct from and synergistic with NO. It binds to a novel site on the sGC enzyme, leading to its direct stimulation and increased cGMP production, even in the absence of NO. Furthermore, vericiguat sensitizes sGC to endogenous NO, meaning that even low levels of NO can elicit a more robust cGMP response. This dual action allows vericiguat to restore signaling in the NO-sGC-cGMP pathway, even in the compromised environment of heart failure where NO levels are low and oxidative stress is high.

Quantitative Data

Preclinical Data

The preclinical profile of vericiguat demonstrates its potent and selective stimulation of sGC.

| Parameter | Value | Conditions | Reference |

| sGC Stimulation (EC50) | 1005 ± 145 nM | Recombinant CHO cells overexpressing rat sGC | |

| sGC Stimulation (EC50) with NO Donor | 39.0 ± 5.1 nM | In the presence of 30 nM SNAP | |

| sGC Stimulation (EC50) with NO Donor | 10.6 ± 1.7 nM | In the presence of 100 nM SNAP | |

| sGC Stimulation | 341.6-fold above baseline | 100 µM vericiguat and 100 nM DEA/NO |

Clinical Trial Data: The VICTORIA Study

The Vericiguat Global Study in Subjects with Heart Failure with Reduced Ejection Fraction (VICTORIA) was a pivotal Phase 3 clinical trial that evaluated the efficacy and safety of vericiguat in patients with HFrEF following a worsening heart failure event.

| Endpoint | Vericiguat (n=2,526) | Placebo (n=2,524) | Hazard Ratio (95% CI) | p-value | Reference |

| Primary Composite Endpoint (CV Death or First HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82 - 0.98) | 0.019 | |

| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81 - 1.06) | 0.27 | |

| First Heart Failure Hospitalization | 27.4% | 29.6% | 0.90 (0.81 - 1.00) | 0.048 | |

| All-Cause Mortality | 20.3% | 21.2% | 0.95 (0.84 - 1.07) | 0.38 |

A post-hoc analysis of the VICTORIA trial suggested that the treatment effect of vericiguat was most pronounced in patients with baseline NT-proBNP levels below 8000 pg/mL.

Pharmacokinetic Properties

Vericiguat exhibits predictable pharmacokinetic properties.

| Parameter | Healthy Volunteers | Patients with HFrEF | Reference |

| Oral Bioavailability (with food) | 93% | - | |

| Half-life (t1/2) | ~20 hours | ~30 hours | |

| Metabolism | Primarily via glucuronidation (UGT1A9 and UGT1A1) | Primarily via glucuronidation (UGT1A9 and UGT1A1) | |

| Clearance | Low (1.6 L/h) | Low (1.3 L/h) |

Experimental Protocols

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol outlines a general method for determining the activity of purified sGC in response to stimulators like vericiguat.

Materials:

-

Purified recombinant sGC

-

Assay buffer (e.g., 50 mM TEA/HCl, pH 7.5)

-

Guanosine triphosphate (GTP)

-

Magnesium chloride (MgCl₂)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Vericiguat stock solution

-

NO donor (e.g., SNAP or DEA/NO) (optional)

-

Reaction termination solution (e.g., EDTA or perchloric acid)

-

cGMP detection kit (ELISA or RIA)

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube or 96-well plate, combine the assay buffer, GTP, MgCl₂, and a PDE inhibitor.

-

Add vericiguat: Add varying concentrations of vericiguat to the reaction mixture. For experiments investigating synergy with NO, also add a fixed concentration of an NO donor.

-

Initiate the reaction: Add the purified sGC to the reaction mixture to start the enzymatic reaction.

-

Incubate: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction: Stop the reaction by adding a termination solution.

-

Measure cGMP: Quantify the amount of cGMP produced using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

-

Data analysis: Plot the cGMP concentration against the vericiguat concentration to generate a dose-response curve and calculate the EC₅₀ value.

Cell-Based cGMP Assay

This protocol describes a general method for measuring intracellular cGMP levels in cultured cells in response to vericiguat.

Materials:

-

Cultured cells expressing sGC (e.g., vascular smooth muscle cells, CHO cells overexpressing sGC)

-

Cell culture medium

-

Vericiguat stock solution

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cGMP detection kit (ELISA)

Procedure:

-

Cell culture: Plate the cells in a multi-well plate and grow to confluence.

-

Pre-incubation: If necessary, pre-incubate the cells with a PDE inhibitor to prevent cGMP degradation.

-

Stimulation: Treat the cells with varying concentrations of vericiguat for a specific duration.

-

Cell lysis: Remove the cell culture medium and lyse the cells by adding a lysis buffer.

-

Sample preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

-

Measure cGMP: Determine the cGMP concentration in the supernatant using a cGMP ELISA kit according to the manufacturer's protocol.

-

Data normalization: Normalize the cGMP concentration to the total protein concentration in each sample.

-

Data analysis: Analyze the data to determine the effect of vericiguat on intracellular cGMP production.

Conclusion

Vericiguat's unique dual mechanism of action, directly stimulating sGC and enhancing its sensitivity to NO, effectively addresses the cGMP deficiency that characterizes heart failure. The robust preclinical data and the positive outcomes of the VICTORIA trial have established vericiguat as a valuable therapeutic option for high-risk patients with HFrEF. The experimental methodologies detailed in this guide provide a framework for the continued investigation of sGC modulators and their role in cardiovascular disease. A thorough understanding of the NO-sGC-cGMP pathway and the pharmacology of drugs like vericiguat is essential for the development of novel and improved therapies for heart failure and other related conditions.

References

- 1. The discovery and characterization of novel soluble guanylate cyclase stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Soluble guanylyl cyclase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Vericiguat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vericiguat is a novel, oral, direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By enhancing the production of cyclic guanosine monophosphate (cGMP), Vericiguat induces smooth muscle relaxation and vasodilation, offering a promising therapeutic approach for cardiovascular diseases, particularly heart failure. This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Vericiguat, summarizing key data from various animal models. It includes detailed experimental protocols for pivotal studies and visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Heart failure is a complex clinical syndrome characterized by impaired cardiac function, leading to reduced quality of life and significant morbidity and mortality. A key pathophysiological mechanism in heart failure is the impaired nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. Reduced NO bioavailability and/or sGC dysfunction lead to decreased cGMP levels, contributing to endothelial dysfunction, vascular stiffness, cardiac hypertrophy, and fibrosis.

Vericiguat (BAY 1021189) directly stimulates sGC, both independently of and synergistically with NO, to increase cGMP production. This mechanism of action is distinct from other therapies and offers a targeted approach to restore this crucial signaling pathway. This guide focuses on the preclinical data that have elucidated the pharmacokinetic and pharmacodynamic profile of Vericiguat.

Pharmacodynamics: Mechanism of Action and Preclinical Efficacy

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Vericiguat's primary pharmacodynamic effect is the stimulation of sGC. In a healthy state, endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to the heme group of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn leads to a cascade of downstream effects, including vasodilation, and inhibition of cardiac hypertrophy and fibrosis. In heart failure, this pathway is impaired. Vericiguat acts by directly binding to sGC, leading to its activation even in the presence of low NO levels, and it also sensitizes sGC to endogenous NO.

Vericiguat's Impact on Cyclic GMP Levels: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of vericiguat, a novel soluble guanylate cyclase (sGC) stimulator, with a specific focus on its quantitative effects on cyclic guanosine monophosphate (cGMP) levels in the context of cardiovascular research. This document provides a comprehensive overview of the signaling pathways involved, a summary of key experimental findings, and detailed methodologies for relevant assays.

Introduction: The Therapeutic Promise of Targeting the NO-sGC-cGMP Pathway

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood effectively to meet the body's demands. A key pathophysiological feature of heart failure is impaired nitric oxide (NO) signaling and a subsequent reduction in the bioavailability of the second messenger, cyclic guanosine monophosphate (cGMP).[1] This cGMP deficiency contributes to endothelial dysfunction, increased vascular tone, myocardial fibrosis, and cardiac hypertrophy.[1]

Vericiguat (BAY 1021189) is a first-in-class oral sGC stimulator that directly targets this pathway to restore cGMP levels, offering a novel therapeutic approach for heart failure.[2] By enhancing the production of cGMP, vericiguat aims to improve myocardial and vascular function. This guide delves into the technical details of vericiguat's interaction with the NO-sGC-cGMP pathway and its quantifiable effects on cGMP production.

Mechanism of Action: A Dual Approach to cGMP Enhancement

Vericiguat's primary mechanism of action is the direct stimulation of soluble guanylate cyclase (sGC), an enzyme crucial for the synthesis of cGMP from guanosine triphosphate (GTP). Vericiguat's action is twofold:

-

Direct sGC Stimulation: Vericiguat binds to a novel site on the sGC enzyme, leading to its activation and subsequent cGMP production, independent of nitric oxide (NO). This is particularly relevant in heart failure, where NO bioavailability is often compromised.

-

Sensitization to Endogenous NO: Vericiguat also sensitizes sGC to endogenous NO, meaning that even low levels of NO can elicit a more robust cGMP response.

This dual mechanism allows vericiguat to effectively increase intracellular cGMP levels, thereby counteracting the cGMP deficiency observed in heart failure.

The NO-sGC-cGMP Signaling Pathway

The signaling cascade initiated by NO and amplified by vericiguat is central to cardiovascular homeostasis. The following diagram illustrates this pathway:

Quantitative Effects of Vericiguat on cGMP Levels

This section summarizes the available quantitative data on the effects of vericiguat on cGMP levels from in vitro and clinical studies.

In Vitro Studies

Preclinical in vitro studies have demonstrated the direct stimulatory effect of vericiguat on sGC activity.

| Experimental System | Vericiguat Concentration | Fold Increase in cGMP Production (vs. Baseline) | Reference |

| Purified recombinant sGC | 0.01 µM - 100 µM | 1.7 - 57.6 | |

| Human Aortic Vascular Smooth Muscle Cells (under high glucose) | 1 µM | Restored cGMP production to levels comparable to normal glucose conditions |

Clinical Studies

Clinical research has begun to quantify the impact of vericiguat on systemic cGMP levels in patients with heart failure.

| Study Population | Vericiguat Dose | Biological Matrix | Baseline cGMP (nM) | Post-treatment cGMP (nM) | Reference |

| Heart Failure with Reduced Ejection Fraction (HFrEF) Patients | Not specified | Coronary Sinus Plasma | 15.9 ± 1.6 | Significantly Increased (exact value not stated) | |

| Heart Failure with Reduced Ejection Fraction (HFrEF) Patients | Not specified | Venous Plasma | Not specified | Significantly Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the impact of vericiguat on cGMP levels.

In Vitro sGC Activation Assay

Objective: To quantify the direct stimulatory effect of vericiguat on soluble guanylate cyclase activity.

Protocol:

-

Enzyme Preparation: Purified recombinant sGC is used. The enzyme is typically stored at -80°C in a buffer containing a stabilizing agent.

-

Reaction Mixture: The assay is performed in a reaction buffer (e.g., 50 mM triethanolamine/HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL bovine serum albumin, and 3 mM glutathione).

-

Vericiguat Incubation: Various concentrations of vericiguat (or vehicle control) are pre-incubated with the sGC enzyme for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, [α-³²P]GTP.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA and a cGMP-specific phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

cGMP Separation: The produced [³²P]cGMP is separated from the unreacted [α-³²P]GTP using column chromatography (e.g., Dowex and alumina columns).

-

Quantification: The amount of [³²P]cGMP is quantified by scintillation counting.

-

Data Analysis: The enzyme activity is expressed as the amount of cGMP formed per unit of time per amount of enzyme (e.g., nmol cGMP/min/mg protein). The fold-increase in activity is calculated by comparing the activity in the presence of vericiguat to the basal activity (vehicle control).

Measurement of cGMP in Biological Samples (ELISA)

Objective: To quantify cGMP concentrations in biological matrices such as plasma, urine, or tissue homogenates.

Protocol:

-

Sample Collection and Preparation:

-

Plasma: Blood is collected in tubes containing a phosphodiesterase inhibitor (e.g., EDTA and IBMX) to prevent ex vivo cGMP degradation. Plasma is separated by centrifugation at 4°C.

-

Urine: Urine samples are collected and immediately frozen at -80°C.

-

Tissue: Tissues are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C. For analysis, tissues are homogenized in a lysis buffer containing a phosphodiesterase inhibitor.

-

-

Sample Acetylation (Optional but Recommended): Acetylation of cGMP in the samples and standards with acetic anhydride increases the sensitivity of the assay.

-

ELISA Procedure (Competitive Immunoassay):

-

A microtiter plate is pre-coated with an antibody specific for cGMP.

-

Samples and cGMP standards are added to the wells, followed by the addition of a fixed amount of horseradish peroxidase (HRP)-labeled cGMP.

-

During incubation, the unlabeled cGMP in the sample competes with the HRP-labeled cGMP for binding to the primary antibody.

-

The plate is washed to remove unbound reagents.

-

A substrate solution (e.g., TMB) is added, which is converted by the bound HRP to produce a colored product.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The concentration of cGMP in the samples is inversely proportional to the measured absorbance. A standard curve is generated using the known concentrations of the cGMP standards, and the cGMP concentration in the samples is interpolated from this curve.

Measurement of cGMP in Biological Samples (LC-MS/MS)

Objective: To provide a highly specific and sensitive quantification of cGMP in biological matrices.

Protocol:

-

Sample Preparation:

-

An internal standard (e.g., a stable isotope-labeled cGMP) is added to the sample.

-

Proteins are precipitated using an acid (e.g., perchloric acid or trichloroacetic acid).

-

The supernatant is collected after centrifugation.

-

Solid-phase extraction (SPE) is often employed to clean up and concentrate the sample.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a liquid chromatography (LC) system.

-

cGMP is separated from other sample components on a suitable analytical column (e.g., a C18 or HILIC column) using a specific mobile phase gradient.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).

-

Electrospray ionization (ESI) is typically used to generate ions of cGMP and the internal standard.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both cGMP and the internal standard are monitored for high selectivity and sensitivity.

-

-

Data Analysis:

-

The peak areas of the analyte (cGMP) and the internal standard are measured.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

-

The concentration of cGMP in the samples is determined from this calibration curve.

-

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key processes described in this guide.

Conclusion

Vericiguat represents a significant advancement in the treatment of heart failure by directly addressing the prevalent cGMP deficiency. The data presented in this guide quantitatively underscore its ability to stimulate sGC and elevate cGMP levels. The provided experimental protocols offer a framework for researchers to accurately assess the pharmacodynamic effects of vericiguat and other sGC modulators in cardiovascular research. Further investigation into the dose-dependent effects of vericiguat on cGMP levels in various preclinical models and patient populations will continue to refine our understanding of its therapeutic potential.

References

Vericiguat: A Technical Guide to its Chemical Structure and Properties

Vericiguat is a novel, orally administered soluble guanylate cyclase (sGC) stimulator.[1][2][3] It is indicated for the treatment of symptomatic chronic heart failure in adult patients with a reduced ejection fraction who have recently experienced a worsening event.[4][5] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Vericiguat is a complex heterocyclic molecule belonging to the pyrazolopyridine class of compounds. Its structure has been optimized to reduce susceptibility to oxidative metabolism, which contributes to its long half-life and allows for once-daily dosing.

Table 1: Chemical Identifiers for Vericiguat

| Identifier | Value | Reference |

| IUPAC Name | methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |

| CAS Number | 1350653-20-1 | |

| Molecular Formula | C₁₉H₁₆F₂N₈O₂ | |

| Molecular Weight | 426.39 g/mol | |

| Synonyms | BAY 1021189, MK-1242 |

Physicochemical Properties

Vericiguat is a white to yellowish powder. Its physicochemical characteristics are critical for its absorption, distribution, and formulation. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating high permeability and low solubility.

Table 2: Physicochemical Properties of Vericiguat

| Property | Value | Reference |

| Melting Point | 149-158 °C | |

| pKa | 4.7 (basic) | |

| Log P | 2.99 | |

| Solubility | - Freely soluble in dimethyl sulfoxide- Slightly soluble in acetone- Very slightly soluble in ethanol, acetonitrile, methanol, ethyl acetate- Practically insoluble in 2-propanol | |

| BCS Class | Class II |

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Vericiguat's therapeutic effect is derived from its direct stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. In heart failure, this pathway is impaired due to decreased NO bioavailability and sGC dysfunction, leading to reduced levels of cyclic guanosine monophosphate (cGMP). This reduction contributes to myocardial and vascular dysfunction.

Vericiguat acts through a dual mechanism:

-

Direct sGC Stimulation: It directly stimulates sGC, independent of NO, leading to increased cGMP production.

-

Sensitization to NO: It sensitizes sGC to endogenous NO, enhancing the enzyme's response even at low NO concentrations.

The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which mediates several beneficial downstream effects, including vasodilation, and reductions in cardiac fibrosis, hypertrophy, and inflammation.

Caption: Vericiguat's Mechanism of Action on the NO-sGC-cGMP Pathway.

Pharmacokinetic and Pharmacodynamic Properties

Vericiguat exhibits a pharmacokinetic profile suitable for once-daily oral administration. Its absorption is significantly improved when taken with food, which also reduces pharmacokinetic variability.

Table 3: Pharmacokinetic Properties of Vericiguat in Patients with Heart Failure

| Parameter | Value | Reference |

| Bioavailability | ~93% (with food) | |

| Tmax (Time to max. concentration) | ~4 hours (with food) | |

| Cmax (at 10 mg dose) | 350 mcg/L | |

| AUC (at 10 mg dose) | 6,680 mcg·h/L | |

| Volume of Distribution (Vd) | ~44 L | |

| Plasma Protein Binding | ~98% (primarily to albumin) | |

| Metabolism | Primarily via glucuronidation (UGT1A9 and UGT1A1) to an inactive N-glucuronide metabolite. <5% via CYP-mediated oxidation. | |

| Half-life (t½) | ~30 hours | |

| Clearance | ~1.3 L/h | |

| Excretion | ~53% in urine (as inactive metabolite), ~45% in feces (as unchanged drug) |

Pharmacodynamically, Vericiguat causes relaxation of vascular smooth muscle, leading to vasodilation. In clinical studies, this resulted in small mean reductions in systolic blood pressure (~1-2 mmHg greater than placebo).

Synthesis and Manufacturing

The synthesis of Vericiguat involves a multi-step process. While proprietary details are not fully public, key steps described in the literature involve the construction of two main heterocyclic cores followed by their coupling.

A generalized workflow includes:

-

Formation of the Pyrazolopyridine Core: Construction of the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate. This involves the condensation of a 5-amino-1H-pyrazole-3-carboxylate with an appropriate aldehyde.

-

Formation of the Pyrimidine Moiety: Synthesis of a pyrimidine-4,5,6-triamine derivative. This can be achieved through the reaction of [(E)-phenyldiazenyl]malononitrile with an amidine.

-

Coupling and Final Modification: The two core structures are coupled, followed by final chemical modifications, such as the introduction of the methyl carbamate group, to yield the final Vericiguat molecule.

Caption: Simplified workflow for the synthesis of Vericiguat.

Analytical Methodologies

Robust analytical methods are essential for the quantification of Vericiguat in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of Vericiguat.

Table 4: Example HPLC Method Parameters for Vericiguat Analysis

| Parameter | Description | Reference |

| Column | Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile: Methanol: Water with 0.1% Triethylamine (50:10:40, v/v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 258 nm | |

| Retention Time | ~4.06 minutes |

Experimental Protocol Outline (HPLC):

-

Standard Preparation: A standard stock solution of Vericiguat is prepared by dissolving a known quantity in a suitable solvent like methanol. Working standards are prepared by serial dilution.

-

Sample Preparation (Tablets): A number of tablets are weighed and ground to a fine powder. A portion of the powder equivalent to a specific dose is dissolved in the solvent, sonicated to ensure complete dissolution, and diluted to the final concentration.

-

Chromatography: The prepared standard and sample solutions are injected into the HPLC system.

-

Quantification: The peak area of Vericiguat in the sample chromatogram is compared to the peak area from the standard to determine the concentration. The method must be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

References

In-depth review of Vericiguat for cardiovascular disease research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vericiguat, a novel oral soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the management of cardiovascular diseases, particularly heart failure with reduced ejection fraction (HFrEF). By directly targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, Vericiguat addresses a key pathophysiological mechanism in heart failure progression. This technical guide provides an in-depth review of Vericiguat, detailing its mechanism of action, summarizing key preclinical and clinical trial data, and outlining the experimental protocols used in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular disease research.

Introduction

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump an adequate supply of blood to meet the body's metabolic demands. A critical signaling pathway implicated in the pathophysiology of heart failure is the NO-sGC-cGMP pathway. In heart failure, endothelial dysfunction and increased oxidative stress lead to reduced NO bioavailability and impaired sGC activity, resulting in cGMP deficiency.[1] This deficiency contributes to myocardial and vascular dysfunction.[2]

Vericiguat is a first-in-class sGC stimulator that works by directly stimulating sGC, independent of and synergistic with NO, to increase the production of cGMP.[1][2] This leads to smooth muscle relaxation, vasodilation, and has been shown to reduce cardiac hypertrophy and fibrosis.[1] This guide will delve into the technical details of Vericiguat's pharmacology, and the preclinical and clinical evidence supporting its use.

Mechanism of Action

Vericiguat's primary mechanism of action is the direct stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In a healthy cardiovascular system, NO binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to various physiological effects including smooth muscle relaxation (vasodilation), and inhibition of inflammation, fibrosis, and hypertrophy.

In heart failure, this pathway is impaired due to reduced NO bioavailability and sGC dysfunction. Vericiguat bypasses the need for NO and directly stimulates sGC, and also sensitizes sGC to endogenous NO. This dual action restores cGMP production, leading to beneficial downstream effects on myocardial and vascular function.

References

Vericiguat: A Technical Guide on its Impact on Endothelial Dysfunction and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vericiguat, a novel oral soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the management of heart failure. Its unique mechanism of action directly targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of cardiovascular homeostasis that is often impaired in heart failure due to endothelial dysfunction and oxidative stress.[1][2][3] This technical guide provides an in-depth analysis of Vericiguat's effects on these underlying pathophysiological processes. It consolidates preclinical and clinical data, details experimental methodologies used to evaluate its efficacy, and visualizes the complex signaling pathways involved. The evidence presented herein demonstrates Vericiguat's capacity to not only enhance cGMP production but also to mitigate the detrimental effects of oxidative stress, thereby improving endothelial function.

The NO-sGC-cGMP Pathway: A Key Regulator of Cardiovascular Health

The NO-sGC-cGMP pathway is fundamental to maintaining normal vascular tone, cardiac contractility, and overall cardiovascular health.[1][4] Under physiological conditions, endothelial cells produce nitric oxide (NO), which diffuses to adjacent vascular smooth muscle cells. There, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a crucial second messenger, initiating a cascade of downstream effects through protein kinase G (PKG) that lead to vasodilation, and reductions in inflammation, fibrosis, and hypertrophy.

Pathway Dysregulation in Heart Failure

In heart failure, this signaling cascade is significantly impaired. The pathophysiology of heart failure is characterized by systemic inflammation and heightened oxidative stress. This pro-oxidative environment leads to:

-

Reduced NO Bioavailability: Reactive oxygen species (ROS) can scavenge NO, converting it to peroxynitrite, thereby reducing its availability to stimulate sGC.

-

sGC Desensitization and Deficiency: Oxidative stress can oxidize the ferrous (Fe2+) heme iron of sGC to its ferric (Fe3+) state, rendering the enzyme insensitive to NO and susceptible to degradation.

This impairment results in a cGMP deficiency, which contributes to the myocardial and vascular dysfunction characteristic of heart failure progression.

Vericiguat's Dual Mechanism of Action

Vericiguat is designed to directly counteract the cGMP deficiency observed in heart failure. It restores the NO-sGC-cGMP pathway through a dual mechanism of action that is effective even under conditions of low NO availability and high oxidative stress.

-

Direct sGC Stimulation: Vericiguat binds to a specific site on the sGC enzyme, directly stimulating it to produce cGMP, independent of NO.

-

Sensitization to NO: Vericiguat also enhances sGC's sensitivity to any remaining endogenous NO, further amplifying cGMP production.

By augmenting cGMP levels, Vericiguat helps to restore normal vascular tone and improve myocardial function.

Impact on Endothelial Dysfunction

Endothelial dysfunction, a hallmark of heart failure, is characterized by impaired endothelium-dependent vasodilation, inflammation, and a prothrombotic state. By restoring cGMP signaling, Vericiguat directly addresses the consequences of endothelial dysfunction. Preclinical studies have demonstrated that Vericiguat can reverse high glucose-mediated impairment of acetylcholine-mediated vasorelaxation in isolated aortic rings, a key indicator of improved endothelial function. Clinical trials have shown that Vericiguat leads to improvements in cardiac output and a decrease in systemic vascular resistance, consistent with its vasodilatory effects.

Impact on Oxidative Stress

Vericiguat has demonstrated direct effects on reducing oxidative stress, which may contribute to a favorable feedback loop that further enhances NO-sGC-cGMP signaling. In vitro studies using human cardiac microvascular endothelial cells (HCMEC) and neonatal rat cardiomyocytes have provided quantitative evidence of these effects.

An in vitro study on HCMEC showed that under pro-inflammatory conditions induced by TNF-α, Vericiguat significantly reduced the expression of the pro-oxidative protein gp91phox and the production of reactive oxygen species (ROS). Another study demonstrated that Vericiguat attenuated angiotensin II-induced superoxide production in neonatal rat cardiomyocytes in a dose-dependent manner. This reduction in oxidative stress was associated with the suppression of downstream pro-hypertrophic signaling pathways like ERK 1/2 and p38 MAPK.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating Vericiguat's effects on markers of oxidative stress and mitochondrial function.

Table 1: Effect of Vericiguat on Oxidative Stress Markers in Human Cardiac Microvascular Endothelial Cells (HCMEC) under Pro-inflammatory Conditions (TNF-α)

| Marker | Control Group | TNF-α Group | TNF-α + Vericiguat Group | P-value (TNF-α vs TNF-α + Ver) |

| gp91phox Expression (arbitrary units) | 8.50 ± 1.50 | 147.30 ± 10.90 | 10.96 ± 1.19 | p=0.001 |

| ROS Production (arbitrary units) | 1.52 ± 0.07 | 2.51 ± 0.08 | 1.53 ± 0.09 | p<0.001 |

| Mitochondrial Membrane Potential (ΔΨm) (fluorescence units) | 2.21 ± 0.14 | 0.56 ± 0.03 | 1.35 ± 0.06 | p<0.001 |

Table 2: Effect of Vericiguat on Angiotensin II-Induced Superoxide Production in Neonatal Rat Cardiomyocytes

| Treatment Group | NADPH-stimulated Superoxide (RLU/mg) | P-value (vs Angiotensin II) |

| Control | N/A | N/A |

| Angiotensin II (1.0µM) | 40208 ± 6107 | - |

| Angiotensin II + Vericiguat (0.1µM) | 28240 ± 6507 | p = 0.03 |

| Angiotensin II + Vericiguat (1.0µM) | 25221 ± 6496 | p = 0.007 |

| Angiotensin II + Vericiguat (10µM) | 8230 ± 2568 | p < 0.0001 |

Table 3: Effect of Vericiguat on Angiotensin II-Induced ERK 1/2 Phosphorylation in Neonatal Rat Cardiomyocytes

| Treatment Group | Fold Change in Phosphorylation | P-value (vs Angiotensin II) |

| Angiotensin II | (Baseline) | - |

| Angiotensin II + Vericiguat (1.0µM) | 0.58 | p = 0.04 |

| Angiotensin II + Vericiguat (10µM) | 0.45 | p = 0.006 |

Experimental Protocols

Assessment of Endothelial Function

-

Flow-Mediated Dilation (FMD): This non-invasive technique uses high-resolution ultrasound to measure the diameter of the brachial artery at rest and after a period of reactive hyperemia induced by inflating a blood pressure cuff on the forearm. An increase in arterial diameter post-ischemia indicates NO-mediated endothelial function. FMD is defined as the percentage change in diameter from baseline.

-

Ex Vivo Vascular Reactivity (Wire Myography): Isolated aortic rings from animal models are mounted in an organ chamber bath. The rings are subjected to various concentrations of vasoconstrictors and vasodilators (e.g., acetylcholine) to construct dose-response curves. This method allows for direct assessment of endothelium-dependent and -independent vasorelaxation.

Assessment of Oxidative Stress

-

Measurement of Reactive Oxygen Species (ROS):

-

Fluorescent Probes: Cellular ROS levels can be quantified using live-cell fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA). Upon entering the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent DCF, which can be measured using a plate reader, flow cytometer, or microscope.

-

Luminometry: Superoxide production can be quantified using luminometry, as was done in the study with neonatal rat cardiomyocytes, which measured NADPH-stimulated superoxide.

-

-

Lipid Peroxidation Assay (TBARS Assay): Malondialdehyde (MDA), a byproduct of lipid peroxidation, is a common marker of oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay involves the reaction of MDA with thiobarbituric acid to produce a colored product that can be measured colorimetrically (OD ~532 nm).

-

Western Blot Analysis: This technique is used to measure the expression levels of specific proteins involved in oxidative stress pathways, such as gp91phox (a subunit of NADPH oxidase) or signaling proteins like phosphorylated ERK 1/2.

Conclusion and Future Directions

Vericiguat's mechanism of action is uniquely suited to address the core pathophysiological impairments of the NO-sGC-cGMP pathway in heart failure. By directly stimulating sGC and enhancing its sensitivity to NO, Vericiguat effectively increases cGMP levels, leading to improved vascular and myocardial function. Furthermore, compelling preclinical evidence demonstrates that Vericiguat can attenuate oxidative stress by reducing ROS production and the expression of pro-oxidative enzymes. This dual action on both the signaling pathway and the underlying oxidative environment highlights its therapeutic potential.

For drug development professionals, the success of Vericiguat underscores the viability of targeting the NO-sGC-cGMP pathway. Future research should continue to explore the long-term effects of Vericiguat on vascular and cardiac remodeling and further elucidate the molecular mechanisms by which it mitigates oxidative stress. Understanding these multifaceted effects will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this innovative therapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Vericiguat Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vericiguat is a novel oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction.[1][2][3][4][5] Its mechanism of action involves the direct stimulation of sGC, a key enzyme in the nitric oxide (NO) signaling pathway, independent of and synergistic with NO. This leads to increased intracellular cyclic guanosine monophosphate (cGMP) production, resulting in vasodilation and other beneficial cardiovascular effects. Accurate and reproducible in vitro potency assays are crucial for the research and development of Vericiguat and other sGC modulators.

These application notes provide a detailed overview of in vitro assays to measure the potency of Vericiguat, including a summary of reported potency data and a comprehensive experimental protocol for a cell-based sGC activity assay.

Data Presentation: Vericiguat In Vitro Potency

The potency of Vericiguat is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of the maximal response in a given assay. The following table summarizes the reported in vitro potency of Vericiguat from a key study.

| Assay Type | System | Condition | Vericiguat EC50 (nM) | Reference |

| sGC Activity Assay | Recombinant CHO cell line overexpressing rat sGC | - | 1005 ± 145 | |

| sGC Activity Assay | Recombinant CHO cell line overexpressing rat sGC | In the presence of 30 nM SNAP (NO donor) | 39.0 ± 5.1 | |

| sGC Activity Assay | Recombinant CHO cell line overexpressing rat sGC | In the presence of 100 nM SNAP (NO donor) | 10.6 ± 1.7 | |

| sGC Activity Assay | Highly purified recombinant sGC | - | 1.7- to 57.6-fold stimulation at 0.01–100 µM |

Note: The data clearly demonstrates the synergistic effect of an NO donor (SNAP) on the potency of Vericiguat, resulting in a significantly lower EC50 value.

Signaling Pathway of Vericiguat

Vericiguat directly stimulates soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). It also sensitizes sGC to endogenous nitric oxide (NO). The increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn mediates various downstream effects, including smooth muscle relaxation and vasodilation.

Experimental Protocol: Cell-Based sGC Activity Assay

This protocol describes a method to determine the potency of Vericiguat by measuring its ability to stimulate cGMP production in a recombinant cell line overexpressing sGC.

1. Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing rat soluble guanylate cyclase (sGC).

-

Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain sGC expression.

-

Vericiguat Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

Lysis Buffer: 0.1 M HCl or a commercially available cell lysis buffer compatible with cGMP immunoassays.

-

cGMP Immunoassay Kit: A competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantitative determination of cGMP.

-

96-well Cell Culture Plates: Clear, flat-bottom plates for cell seeding and treatment.

-

Multi-channel Pipettes and Tips

-

Plate Reader: Capable of measuring absorbance at the wavelength specified by the cGMP immunoassay kit manufacturer.

2. Experimental Workflow

3. Detailed Methodology

3.1. Cell Culture and Seeding

-

Culture the CHO-sGC cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells regularly to maintain them in the exponential growth phase.

-

On the day of the experiment, detach the cells using trypsin-EDTA and resuspend them in fresh culture medium.

-

Count the cells and adjust the density to a predetermined optimal seeding concentration (e.g., 2 x 10^5 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24-48 hours to allow for cell attachment and confluence.

3.2. Compound Preparation and Treatment

-

Prepare a series of Vericiguat dilutions in assay buffer from the stock solution. A typical concentration range for an initial experiment could be from 1 nM to 100 µM.

-

Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest Vericiguat concentration) and a positive control (e.g., a known sGC activator or an NO donor like SNAP).

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 100 µL of the prepared Vericiguat dilutions or controls to the respective wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

3.3. Cell Lysis and cGMP Measurement

-

After the incubation period, aspirate the treatment solutions from the wells.

-

Add 100 µL of lysis buffer (e.g., 0.1 M HCl) to each well.

-

Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis.

-

The cell lysates containing the intracellular cGMP can now be used for quantification.

-

Follow the instructions provided with the cGMP immunoassay (ELISA) kit to measure the cGMP concentration in each sample. This typically involves transferring the lysates (or a dilution thereof) to the ELISA plate, adding the kit reagents, incubating, washing, and finally measuring the absorbance.

3.4. Data Analysis

-

Construct a standard curve using the cGMP standards provided in the ELISA kit.

-

Use the standard curve to determine the cGMP concentration in each of the experimental samples.

-

Plot the cGMP concentration (or fold increase over basal) against the logarithm of the Vericiguat concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

-

From the fitted curve, determine the EC50 value for Vericiguat.

Conclusion

The described in vitro cell-based assay provides a robust and reliable method for determining the potency of Vericiguat and other sGC stimulators. By quantifying the production of the second messenger cGMP, this assay directly reflects the pharmacological activity of the compound on its target. The provided protocol and data serve as a valuable resource for researchers and professionals involved in the study and development of drugs targeting the NO-sGC-cGMP signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Vericiguat in Animal Models of Heart Failure

These application notes provide a comprehensive overview of preclinical animal models used to investigate the therapeutic effects of Vericiguat in heart failure. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2] It works by directly stimulating sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased production of cyclic guanosine monophosphate (cGMP).[1][3][4] This results in vasodilation and is thought to have beneficial effects on myocardial function and remodeling. Preclinical studies in various animal models have been instrumental in elucidating the mechanisms of action and therapeutic potential of Vericiguat in heart failure.

Animal Models

Several animal models have been employed to study the efficacy of Vericiguat in recapitulating the pathophysiology of heart failure. The most common models include:

-

Pressure-Overload Induced Heart Failure: Transverse Aortic Constriction (TAC) in mice is a widely used model to mimic hypertension-induced heart failure.

-

Chemotherapy-Induced Cardiomyopathy: Doxorubicin (DOX)-induced cardiomyopathy in rats serves as a model for toxicant-related heart failure.

-

Ischemia/Reperfusion Injury: Ligation of the left anterior descending (LAD) coronary artery in pigs is a translational model for heart failure following myocardial infarction.

Signaling Pathway of Vericiguat